3-Methylpyridine-d7
Overview
Description
3-Methylpyridine-d7, also known as 3-Picoline, is an organic compound with the formula CD3C5D4N . It belongs to the class of organic compounds known as methylpyridines, which are organic compounds containing a pyridine ring substituted at one or more positions by a methyl group .
Synthesis Analysis
The synthesis of 3-Methylpyridine has been performed by a multi-component reaction of ethanol, formaldehyde, and ammonia in the presence of H-Beta, H-ZSM-12, and H-ZSM-5 zeolite catalysts . The content of 3-methylpyridine increases with the increase of the temperature and the amount of 2- and 4-methylpyridines decreases .Molecular Structure Analysis
The molecular formula of 3-Methylpyridine-d7 is CD3C5D4N . It has a molecular weight of 100.17 .Chemical Reactions Analysis
The chemical reactions of 3-Methylpyridine are complex and involve multiple steps . For instance, the electrochemical oxidation of 3-Methylpyridine (3-MP) at synthetic boron-doped diamond (BDD) thin film electrode has been investigated by cyclic voltammetry and bulk electrolysis .Physical And Chemical Properties Analysis
3-Methylpyridine-d7 is a stable compound if stored under recommended conditions . It has a molecular weight of 100.17 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Scientific Research Applications
Environmental Analysis
3-Methylpyridine-d7 is used in environmental analysis . It can be used as a tracer or marker in environmental studies to understand the behavior and fate of 3-Methylpyridine in the environment.
Synthetic Intermediates
This compound is used as a synthetic intermediate . It can be used in the synthesis of other complex organic compounds, serving as a building block in various chemical reactions.
Production of Nicotinic Acid
One of the significant applications of 3-Methylpyridine-d7 is in the production of Nicotinic Acid (NA), also known as Vitamin B3 . NA is synthesized by directly oxidizing 3-Methylpyridine with nitric acid .
Pharmaceutical Applications
Nicotinic Acid, which is produced from 3-Methylpyridine-d7, is used in medicine and pharmaceutical fields as Vitamin B3 . It leads to the synthesis of nicotinamide and further as building blocks for co-enzymes nicotinamide-adenine dinucleotide (NDA) and nicotinamide-adenine dinucleotide phosphate (NDAP) .
Nutritional Supplements
Vitamin B3, derived from 3-Methylpyridine-d7, is an essential nutrient for humans and animals . It reduces fatigue, maintains an efficient metabolism, and supports mental health .
Animal Feed Additive
More than 60% of the produced Nicotinic Acid (NA) is intended as a feed additive . With the increasing food demand of the growing world population, the use of vitamin B3 as an additive to animal food becomes crucial .
Safety and Hazards
Mechanism of Action
Target of Action
3-Methylpyridine-d7, also known as 3-Picoline-d7, is a small molecule that primarily targets Collagenase 3 and Stromelysin-1 in humans . These targets are enzymes involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
The downstream effects of these alterations could include changes in tissue remodeling processes .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Given its targets, it is plausible that the compound could influence processes related to extracellular matrix degradation, potentially affecting tissue remodeling .
Action Environment
Like many chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-(trideuteriomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-3-2-4-7-5-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQTTZVARXURQS-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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